Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorobenzamide moiety
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which “Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate” belongs, have been found in many potent biologically active compounds . These compounds have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of action can vary depending on the specific compound and its structure.
Mode of Action
The mode of action of thiazoles can also vary widely depending on the specific compound. For example, some thiazole derivatives have been found to inhibit α-amylase, which could explain their antidiabetic activity
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways, again depending on the specific compound. For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine
Pharmacokinetics
The pharmacokinetics of thiazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The result of the action of thiazoles can vary widely depending on the specific compound and its mode of action. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor effects
Action Environment
The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, can vary widely depending on the specific compound. For example, the solubility of thiazoles in different solvents can affect their bioavailability and action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorobenzamide Moiety: The chlorobenzamide group can be introduced through an amide coupling reaction between 4-chlorobenzoic acid and the thiazole derivative.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the compound is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chlorobenzamide moiety can be reduced to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(2-(4-bromobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the presence of the chlorobenzamide moiety, which may impart distinct biological activities compared to its bromine or fluorine analogs. The specific arrangement of functional groups in this compound may also result in unique interactions with biological targets, leading to different pharmacological profiles.
Properties
IUPAC Name |
ethyl 4-[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-2-28-19(27)24-9-7-23(8-10-24)16(25)11-15-12-29-18(21-15)22-17(26)13-3-5-14(20)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWOIAYZHGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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